Antihypertensive agents: Certain triazolopyrimidines exhibit potent angiotensin II receptor antagonist activity, making them potential candidates for treating hypertension. [ [] ]
Antiviral agents: Some triazolopyrimidine derivatives possess antiviral properties against various viruses, including West Nile Virus. [ [] ]
Anticancer agents: The triazolopyrimidine scaffold shows promise as a building block for developing anticancer agents. Research focuses on incorporating this core into metal complexes [ [] ] and exploring its potential to inhibit cancer cell growth. [ [] ]
Compound Description: This compound is a cisplatin analogue, where the platinum(II) ion is coordinated to two chloride ions and two molecules of the ligand 4,7-dihydro-5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine (Hmtpo) []. The complex exhibits moderate antitumor activity against breast carcinoma and marked, selective cytotoxicity against ovarian carcinoma [].
Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-(4-fluorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine. The key difference lies in the substituents at the 2 and 7 positions of the triazolopyrimidine ring system and the presence of the platinum(II) complex.
Compound Description: MTPPN is a phthalonitrile derivative incorporating the 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine scaffold []. It exhibits potential as a drug candidate due to promising inhibitory performance in in-silico studies against enzymes like AChE, BChE, and α-GLY [].
Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-(4-fluorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine. The difference lies in the substitution at the 7-position, where MTPPN has a phthalonitrile group connected via an oxygen linker, while the target compound has a 4-fluorophenyl group directly attached.
Compound Description: This series of compounds features a trifluoromethyl group at the 2-position and an arylamino group at the 7-position of the [, , ]-triazolo-[1,5-a]pyrimidine scaffold []. Their crystal structures reveal variations in intermolecular hydrogen bonding patterns depending on the substituents on the aryl ring, highlighting the influence of substituents on supramolecular assembly [].
Relevance: These compounds share the core [, , ]-triazolo-[1,5-a]pyrimidine structure with 7-(4-fluorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine. The variations lie in the substituents at the 2- and 7-positions, with the related compounds having a trifluoromethyl and an arylamino group, respectively, compared to a methyl and a 4-fluorophenyl group in the target compound.
Compound Description: This compound is an ester derivative of 1,2,4-triazolo[1,5-a]pyrimidine with an ethoxycarbonylmethyl substituent at the 7-position []. It serves as a model compound in studying the chemistry of N-bridged purine analogues and their interaction with heavy metals, which holds significance in the design of antiviral agents [].
Compound Description: Ibmtp serves as a ligand in several mononuclear chlorido platinum(II) complexes investigated for their structural and cytotoxic properties []. These complexes exhibit varying in vitro cytotoxic activity against human tumor cell lines, with the activity influenced by the nature of non-leaving ligands and the geometry around the platinum(II) center [].
Compound Description: Hmtpo forms polymeric complexes with silver(I) salts []. The coordination modes of Hmtpo in these complexes depend on the presence of additional ligands and its protonation state. Hmtpo can bridge metal centers through its N(1) and N(3) atoms or chelate to three metal centers when deprotonated at N(4) [].
Relevance: This compound shares the core [, , ]triazolo[1,5-a]pyrimidine structure with 7-(4-fluorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine. The difference lies in the substituents at the 2- and 7-positions and the presence of a keto group at the 7 position in Hmtpo.
Compound Description: This series of compounds features various N-anilino substituents at the 7-position and a complex alkylaminomethylfuran-containing side chain at the 2-position of the [, , ]triazolo-[1,5-a]pyrimidine ring system []. These derivatives exhibit cytotoxicity against Bel-7402 and HT-1080 cancer cell lines, with the activity significantly influenced by the substitution patterns on the side chains [].
Relevance: These compounds share the core [, , ]triazolo-[1,5-a]pyrimidine structure with 7-(4-fluorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine. The significant difference lies in the presence of the N-anilino group at the 7-position and the extended side chain at the 2-position in the related compounds, which are absent in the target compound.
Compound Description: This compound features a 1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine core structure with a 4-nitrophenyl group at the 1-position, a thiophen-2-yl group at the 3-position, and an ethyl carboxylate group at the 6-position []. It exhibits potent in vitro antitumor activity against human lung (A-549) and hepatocellular carcinoma (HepG-2) cell lines, exceeding the potency of cisplatin [].
Compound Description: UP 269-6 is a non-peptide angiotensin II antagonist that has undergone clinical trials for hypertension and chronic heart failure []. This potent antihypertensive drug acts by selectively binding to the AT1 receptor subtype [].
Relevance: This compound belongs to the [, , ]triazolo[1,5-c]pyrimidine class, making it structurally related to 7-(4-fluorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine. Despite sharing the triazolopyrimidine core, they differ in the arrangement of the triazole ring concerning the pyrimidine ring, indicated by [1,5-c] and [1,5-a], respectively. Additionally, UP 269-6 possesses a complex biphenyl-tetrazole substituent at the 8-position and a propyl group at the 7-position, which are absent in the target compound.
Compound Description: This class of compounds combines a pyrazolo[4,3-e][1,2,4]-triazolo[1,5-d]pyrimidine core with a phosphonate group linked through an alkyl chain []. These derivatives demonstrate potent herbicidal activity against both monocotyledonous and dicotyledonous plants, indicating their potential as herbicides [].
Relevance: While these compounds share some structural features with 7-(4-fluorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine, they belong to a distinct class. They feature a pyrazolo[4,3-e][1,2,4]-triazolo[1,5-d]pyrimidine core, indicating a different arrangement of the triazole and pyrazole rings compared to the [, , ]triazolo[1,5-a]pyrimidine core of the target compound.
Compound Description: This series of compounds forms the basis for synthesizing N-benzylidene derivatives with potential biological activities []. The presence of a hydroxyl group at the 5-position and variations in the aryl group at the 2-position offer opportunities for structural modifications and exploration of their pharmacological properties [].
Relevance: This series is closely related to 7-(4-fluorophenyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine, sharing the same core [, , ]triazolo-[1,5-a]-pyrimidine structure. The differences are primarily in the substituents. The related compounds have a hydroxyl group at the 5-position and various aryl groups at the 2-position, while the target compound has a 4-fluorophenyl group at the 7-position and a methyl group at the 2-position.
Compound Description: This compound serves as a versatile starting material for synthesizing various heterocyclic systems []. Its enaminone moiety allows for cyclization reactions with hydrazines, guanidines, and aminopyrazoles, leading to the formation of pyrazoles, pyrimidines, imidazopyrimidines, pyrazolopyrimidines, pyridopyrimidopyrazolopyrimidines, triazolopyrimidines, and tetrazolopyrimidines [].
Relevance: Although not directly containing the [, , ]triazolo[1,5-a]pyrimidine core, this compound is relevant as it acts as a precursor for synthesizing a 1,2,4-triazolo[1,5-a]pyrimidine derivative []. This highlights the versatility of this scaffold and its potential to be incorporated into various heterocyclic systems.
Compound Description: This series features a 1,2,4-triazolo[1,5-alpha]pyrimidine core with a 4-acylpiperazine substituent at the 2-position and a carboxylate group at the 6-position []. These compounds were designed based on their structural similarity to prazosin and were investigated for their potential antihypertensive activity [].
Compound Description: This class of compounds, featuring a heteroarylamino group at the 3′-position and a 2,5-dichlorothiophene-3-carbonyl group at the 2′-position of an acrylate moiety, acts as precursors for synthesizing (thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines []. These compounds undergo selective cyclization reactions, with the reaction pathway and the final product depending on the specific heteroaryl group [].
Relevance: Although not containing a triazolopyrimidine ring system themselves, these compounds are considered related as they serve as precursors for synthesizing triazolo[1,5-α]pyrimidine derivatives []. This highlights the versatility of the triazolopyrimidine scaffold and its accessibility through various synthetic approaches.
Compound Description: This series of compounds features a [, , ]-triazolo [4,3-c]pyrimidine core structure with a carboxylic acid group at the 8-position []. These derivatives were synthesized from 5-carboxy-2-hydroxy-4-hydrazino-6-methylpyrimidine and were tested for biological activity, but they were found inactive [].
6-Cyano-l,2,4-triazolo-[4,3-a]pyrimidin-5- and 7-ones
Compound Description: This series of compounds contains a 1,2,4-triazolo-[4,3-a]pyrimidine core structure with a cyano group at the 6-position. These compounds can undergo Dimroth rearrangement to yield the corresponding triazolo[1,5-a]pyrimidinone derivatives []. Interestingly, under certain conditions, the cyano group participates in the rearrangement, leading to the formation of 7-imino-substituted triazolo[1,5-a]pyrimidines [].
Compound Description: This series of compounds possesses a nitro group at the 6-position and a p-N,N-dimethylaminophenyl group at the 7-position of the 1,2,4-triazolo[1,5-a]pyrimidine core. These compounds undergo an unusual reaction with benzylamine, leading to the formation of 1-hydroxyimidazole derivatives instead of the expected nucleophilic aromatic substitution products [].
7-Methyl-l,2,4-triazolo[1,5-a]pyrimidine
Compound Description: This compound represents a simplified structure within the triazolopyrimidine class []. Its synthesis was achieved through an unambiguous route involving the conversion of 2-amino-4-chloro-6-methylpyrimidine to the corresponding amidine and formamide oxime, followed by cyclization [].
Compound Description: This series of compounds includes derivatives with morpholine, piperidine, or piperazine substituents at the 2-position and various other groups at the 4- and 5(6)-positions of the 1,2,4-triazolo[1,5-alpha]pyrimidine core []. Some compounds within this series, particularly those with structural similarities to prazosin, were investigated for their potential antihypertensive activity [].
Compound Description: This compound, characterized by a chlorine atom at the 5-position and a methyl group at the 7-position of the 1,2,4-triazolo[1,5--a]pyrimidine core, has been synthesized as part of a study on the unequivocal synthesis of substituted 1,2,4-triazolo(1,5-a)pyrimidines []. Its structure and properties contribute to understanding the reactivity and isomerism within this class of compounds [].
5-methyl-1,2,4-triazolo[1,5--a]pyrimidines
Compound Description: This group of compounds forms a series of isomers within the 1,2,4-triazolo[1,5--a]pyrimidine class, all featuring a methyl group at the 5-position []. Their synthesis and characterization are crucial in understanding the regioselectivity of reactions involving the triazolopyrimidine scaffold [].
Compound Description: This group encompasses a series of pyrido[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine derivatives, characterized by the fusion of a pyrido ring to the triazolopyrimidine scaffold []. Notably, some compounds in this series, such as 2‐(3‐fluorophenyl)‐8‐phenyl‐10‐(trifluoromethyl)pyrido[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine (5b), 2‐(furan‐2‐yl)‐8‐phenyl‐10‐(trifluoromethyl)pyrido[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine (5d), and 2‐(furan‐2‐yl)‐5‐methyl‐8‐phenyl‐10‐(trifluoromethyl)pyrido[3,2‐e][1,2,4]triazolo[1,5‐c]pyrimidine (5j), exhibit high affinity and selectivity for adenosine A3 receptors [].
Polyheterocyclic Ring Systems Included Triazolo[1,5-a]Pyrimidine
Compound Description: This group encompasses various tricyclic and tetracyclic ring systems incorporating the triazolo[1,5-a]pyrimidine skeleton []. These systems are synthesized from 6-cyano-5-oxo-3,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine (6) by reaction with a variety of reagents such as hydrazines, activated nitriles, β-diketones, β-ketonitriles, pyrazolones and α-aminoazoles []. Some of these compounds, notably the tricyclic pyrano[3,4-e]triazolo[1,5-a]pyrimidine compounds 12a and 12b, exhibit promising antioxidant properties [].
1-Hydroxyimidazoles
Compound Description: These compounds are formed through an unusual reaction of 5-methyl-6-nitro-7-(p-N,N-dimethylaminophenyl)-1,2,4-triazolo[1,5-a]pyrimidines with benzylamine []. This reaction unexpectedly leads to ring opening and rearrangement, resulting in the formation of 1-hydroxy-2-phenyl-4-methyl-5-benzylimino(p-N,N-dimethylaminophenyl)methylidinoimidazole derivatives [].
Relevance: While these compounds are not directly based on the [, , ]triazolo[1,5-a]pyrimidine scaffold, they are relevant because they are formed from a [, , ]triazolo[1,5-a]pyrimidine precursor []. This reaction highlights the potential for unexpected reactivity and ring transformations in certain triazolopyrimidine derivatives.
Compound Description: This series encompasses platinum(II) complexes coordinated to 5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidine ligands, dimethyl sulfoxide (DMSO), and either malonate or cyclobutane-1,1-dicarboxylate []. These complexes, particularly [Pt(CBDC)(dbtp)(DMSO)] (where CBDC is cyclobutane-1,1-dicarboxylate and dbtp is 5,7-ditertbutyl-1,2,4-triazolo[1,5-a]pyrimidine), show potential as anticancer prodrugs due to their significant in vitro cytotoxicity against A549 lung adenocarcinoma and T47D cisplatin-resistant breast cancer cells, coupled with low toxicity towards normal cells [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.